molecular formula C6H8ClN3 B1606976 2-Chloro-n,5-dimethylpyrimidin-4-amine CAS No. 56864-96-1

2-Chloro-n,5-dimethylpyrimidin-4-amine

Cat. No. B1606976
CAS RN: 56864-96-1
M. Wt: 157.6 g/mol
InChI Key: WDHHNLYKYIZTOG-UHFFFAOYSA-N
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Description

2-Chloro-n,5-dimethylpyrimidin-4-amine, also known as 2-CP, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. 2-CP is also used in the preparation of novel drugs and in the development of new therapeutic agents.

Scientific Research Applications

Pyrimidine Derivatives in Antiangiogenic Applications

  • Antiangiogenic Potential : Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, such as 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, have shown promising results as antiangiogenic agents. These compounds demonstrate significant binding energy and theoretical results that suggest their potential as powerful antiangiogenic drugs (Jafar & Hussein, 2021).

Applications in Organic Synthesis

  • Optimization of Synthesis Processes : The application of design of experiments (DoE) optimization in the synthesis of 4,6-dihydropteridinones, involving 4-chloropyrimidin-5-amine, improved the reaction conversion significantly. This showcases the role of 2-Chloro-N,5-dimethylpyrimidin-4-amine derivatives in enhancing the efficiency of chemical synthesis processes (Stone et al., 2015).

Role in Heterocyclic Chemistry

  • Formation of Heterocyclic Salts : Research has shown that nucleophilic substitution on 4-amino substituted 2,5,6-trichloropyrimidines, closely related to this compound, can lead to the formation of various heterocyclic salts and pyrimidinaminides. This demonstrates its utility in the creation of complex heterocyclic compounds (Schmidt, 2002).

Catalysis and Material Science

  • Olefin Oligomerization Catalysts : Compounds related to this compound have been used in the synthesis of heterogeneous complexes for olefin oligomerization. These complexes exhibit selective reactions important in material science (Rossetto et al., 2015).

Pharmaceutical Research

  • Synthesis of Anti-Inflammatory Compounds : 4,6-Substituted di-(phenyl) pyrimidin-2-amines, derivatives of the core structure, have shown significant anti-inflammatory activity, demonstrating the compound's relevance in pharmaceutical research (Kumar, Drabu, & Shalini, 2017).

Crystallography and Molecular Structure

  • Molecular Structure Analysis : Studies involving 4-amino-5-chloro-2,6-dimethylpyrimidine have contributed to understanding tautomerism and hydrogen bonding, which are crucial for molecular recognition processes in pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

High-Throughput Synthesis and Screening

  • Dihydrofolate Reductase (DHFR) Inhibitors : Novel 2,4-diaminopyrimidines, synthesized from compounds related to this compound, have been used in high-throughput synthesis and screening for DHFR inhibitors, with implications in antibacterial activity (Wyss et al., 2003).

Chemistry and Reaction Mechanisms

  • Study of Chemical Reactions : Investigations into the amination of chloropyrimidines, such as 4-chloro-2,6-dimethylpyrimidine, provide insights into reaction mechanisms and rates, contributing to the broader understanding of chemical reactions (Brown & Lyall, 1964).

Antifungal Applications

  • Antifungal Properties : Certain derivatives of 4-methoxy-N,N-dimethylpyrimidin-2-amine have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger, highlighting the compound's potential in antifungal applications (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

properties

IUPAC Name

2-chloro-N,5-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)8-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHHNLYKYIZTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286948
Record name 2-Chloro-N,5-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56864-96-1
Record name NSC48401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N,5-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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